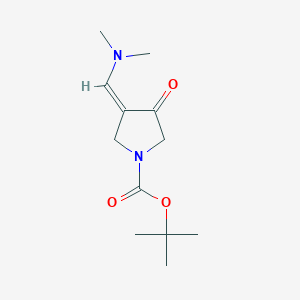
(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with significant potential in various scientific fields. This compound features a benzonitrile core substituted with amino and hydroxyethyl groups, as well as two fluorine atoms. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Substitution Reaction: Introduction of the amino and hydroxyethyl groups through nucleophilic substitution reactions.
Fluorination: Incorporation of fluorine atoms using fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the substitution and fluorination reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
化学反应分析
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the nitrile group to an amine using reducing agents.
Substitution: Further substitution reactions at the amino or hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Modulation of biochemical pathways through binding to active sites or allosteric sites.
相似化合物的比较
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile
- ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
- ®-5-(1-Amino-2-hydroxyethyl)-2-methoxybenzene-1,3-diol
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile stands out due to its unique combination of amino, hydroxyethyl, and fluorine substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1213607-78-3 |
|---|---|
分子式 |
C9H8F2N2O |
分子量 |
198.1694264 |
同义词 |
(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)

